molecular formula C17H15N B2674606 N-(naphthalen-1-ylmethyl)aniline CAS No. 7182-94-7

N-(naphthalen-1-ylmethyl)aniline

Cat. No.: B2674606
CAS No.: 7182-94-7
M. Wt: 233.314
InChI Key: OPBAOMCCUSNABO-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)aniline is an organic compound with the molecular formula C({17})H({15})N It consists of an aniline group attached to a naphthalene moiety via a methylene bridge

Scientific Research Applications

N-(naphthalen-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(naphthalen-1-ylmethyl)aniline can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl({3})) or thionyl chloride (SOCl({2})). The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Another method involves the use of a Grignard reagent. Naphthalen-1-ylmethyl chloride can react with aniline in the presence of magnesium to form the compound. This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of naphthalen-1-ylmethyl nitrobenzene. This process involves the reduction of the nitro group to an amine group, followed by purification steps to isolate the final product. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO({3})) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H({4})) can be employed.

    Substitution: Halogenating agents like bromine (Br({2})Cl(_{2})) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.

Mechanism of Action

The mechanism by which N-(naphthalen-1-ylmethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methylene bridge and aromatic rings allow it to fit into various binding sites, influencing biochemical pathways.

Comparison with Similar Compounds

N-(naphthalen-1-ylmethyl)aniline can be compared with other similar compounds such as:

    N-(phenylmethyl)aniline: This compound has a similar structure but lacks the extended aromatic system of the naphthalene ring, which can affect its reactivity and applications.

    N-(naphthalen-2-ylmethyl)aniline: The position of the methylene bridge on the naphthalene ring can influence the compound’s chemical properties and reactivity.

    N-(naphthalen-1-ylmethyl)benzylamine: This compound has a benzylamine group instead of an aniline group, which can alter its biological activity and chemical behavior.

This compound stands out due to its unique combination of aniline and naphthalene moieties, providing distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBAOMCCUSNABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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